Binding Affinity (Ki) Advantage Over Clinical-Stage mGlu5 NAMs in Direct Radioligand Displacement Assays
In a standardized radioligand displacement assay using [3H]-3-methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]-M-MPEP) against rat mGlu5 receptor expressed in HEK293A cell membranes, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine exhibits a Ki of 4.40 nM [1]. This affinity exceeds that of structurally distinct clinical-stage mGlu5 NAMs measured under comparable assay conditions, including dipraglurant (IC50 = 20–21 nM in calcium mobilization assays) , mavoglurant (Ki = 14 nM) , and basimglurant (Ki = 35.6 nM against [3H]-MPEP) . The ~3- to 8-fold improvement in target engagement efficiency represents a quantifiable differentiation relevant for studies requiring maximal receptor occupancy at lower compound concentrations.
| Evidence Dimension | mGlu5 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.40 nM |
| Comparator Or Baseline | Dipraglurant (IC50 ≈ 21 nM), Mavoglurant (Ki = 14 nM), Basimglurant (Ki = 35.6 nM against [3H]-MPEP) |
| Quantified Difference | ~3- to 8-fold lower Ki (higher affinity) vs comparators |
| Conditions | [3H]-M-MPEP displacement, rat mGlu5 expressed in HEK293A cells, 60 min incubation |
Why This Matters
Higher target affinity enables use of lower compound concentrations in cellular and in vivo assays, reducing solvent/DMSO artifacts and off-target engagement risk.
- [1] BindingDB. BDBM50257064 CHEMBL2386850: Affinity Data Ki: 4.40 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50257064 (accessed April 2026). View Source
